N-(benzylcarbamothioyl)-2-hydroxybenzamide
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Overview
Description
N-(benzylcarbamothioyl)-2-hydroxybenzamide, commonly known as BNCTB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of salicylamide and has been synthesized for various applications in the field of medicinal chemistry.
Scientific Research Applications
BNCTB has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties.
Mechanism Of Action
The mechanism of action of BNCTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Biochemical And Physiological Effects
BNCTB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using BNCTB in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BNCTB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory and antioxidant properties may make it a promising candidate for the treatment of other diseases, such as arthritis and cardiovascular disease.
Synthesis Methods
The synthesis of BNCTB involves the reaction of benzyl isothiocyanate with 2-hydroxybenzamide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography. The yield of the synthesis is typically around 50-60%.
properties
CAS RN |
134792-48-6 |
---|---|
Product Name |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c18-13-9-5-4-8-12(13)14(19)17-15(20)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,20) |
InChI Key |
JCGWBLZMDBXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
synonyms |
N-salicyloyl-N-benzylthiourea NSNBT |
Origin of Product |
United States |
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